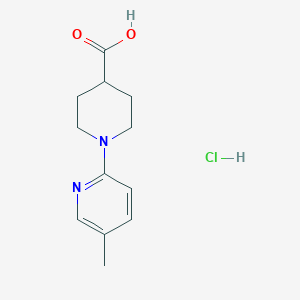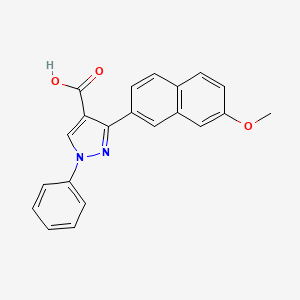
3-(7-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The chemical compound has been a subject of interest due to its complex structure, leading to detailed structural analysis and synthesis processes. Kumarasinghe et al. (2009) provided an insight into the synthesis and crystal structure of related pyrazole derivatives, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination and highlighting the molecule's intricate hydrogen bonding patterns and conformational diversity Kumarasinghe et al., 2009.
Antimicrobial and Antioxidant Properties
The compound's derivatives have shown promising results in antimicrobial and antioxidant activities. A study by Kumar et al. (2012) on a series of similar pyrazole derivatives demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, particularly noting the high efficacy of compounds containing methoxy groups Kumar et al., 2012. Gurunanjappa et al. (2017) synthesized 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives and found that compounds with methyl, methoxy, and no substitutions exhibited promising DPPH and hydroxyl free radical scavenging abilities, highlighting the compound's potential in antioxidant applications Gurunanjappa et al., 2017.
Optical and Nonlinear Optical Properties
The compound's derivatives have also been explored for their optical properties. Chandrakantha et al. (2013) investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, finding significant nonlinearity in certain compounds, which suggests potential applications in optical limiting Chandrakantha et al., 2013. Jiang et al. (2012) synthesized a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives and studied their UV-vis absorption and fluorescence spectral characteristics, uncovering the impact of substituents on the absorption and fluorescence intensity of these compounds Jiang et al., 2012.
Molecular Docking and Structural Effects
In addition to the above applications, the compound's derivatives have been studied for molecular docking and quantum chemical calculations. Viji et al. (2020) conducted molecular structure and spectroscopic data analysis of a related molecule, revealing insights into the molecule's geometry, vibrational spectra, and nonlinear optical activity, which are crucial for understanding the compound's interactions and properties at the molecular level Viji et al., 2020.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(7-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-26-18-10-9-14-7-8-15(11-16(14)12-18)20-19(21(24)25)13-23(22-20)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWYJSWJWFDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)
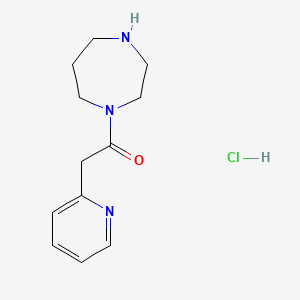
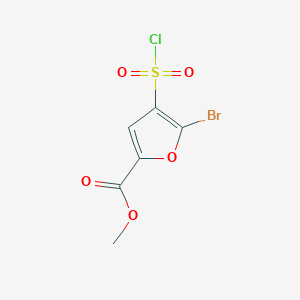
![3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B1419577.png)
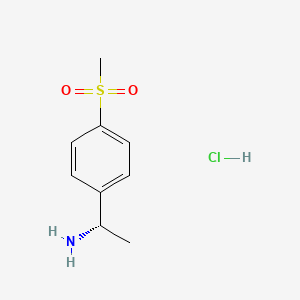
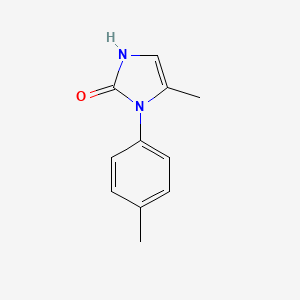
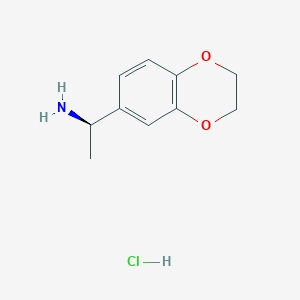
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
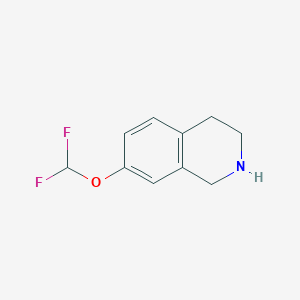
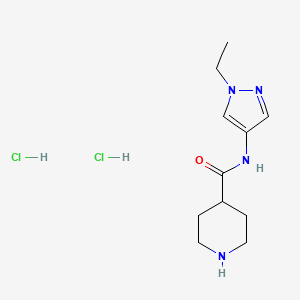
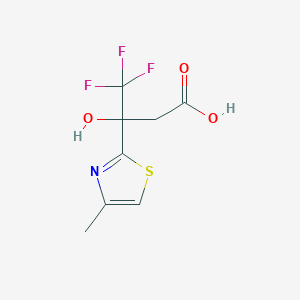
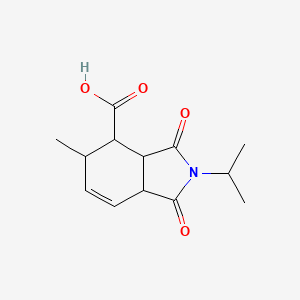
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
